![molecular formula C18H15F3N4OS B2925496 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396849-52-7](/img/structure/B2925496.png)
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Stem Cell Research
One of the significant applications of related compounds is in the field of stem cell research. For example, a compound known as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is instrumental in improving the generation of human-induced pluripotent stem cells (iPSCs) from human fibroblasts. This illustrates the potential of such compounds in regenerative medicine and biomedical research (Ries, Granitzka, Stalke, & Ducho, 2013).
Antibacterial and Anti-Inflammatory Activities
Compounds similar to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide have shown promising antibacterial and anti-inflammatory properties. For instance, studies on new pyrimidine and thiophene derivatives reveal significant antimicrobial activity against Bacillus strains and substantial anti-inflammatory potency, exceeding that of standard drugs in some cases (Lahsasni et al., 2018).
Anticancer Research
In anticancer research, derivatives of thiazole compounds have demonstrated effectiveness in inducing apoptosis in cancer cells, such as breast cancer cells. For example, certain synthesized compounds showed notable antiproliferative potential against cancer cell lines, with one compound significantly reducing cell viability in MCF-7 cells (Gad et al., 2020).
Insecticidal Properties
These compounds also exhibit potential as insecticidal agents. Research on novel thiazolo[5,4-d]pyrimidines has shown molluscicidal properties, highlighting their application in pest control, particularly against organisms like B. alexandrina snails (El-bayouki & Basyouni, 1988).
作用機序
Target of Action
The compound, also known as N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide, has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death.
Mode of Action
The compound interacts with its targets, RIPK1 and RIPK3, inhibiting their activity. This inhibition prevents the initiation of necroptosis, thereby altering the cell’s normal death process . .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 and RIPK3. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . By inhibiting the key kinases in this pathway, the compound can prevent cell death and potentially have therapeutic effects in diseases where necroptosis plays a role.
Result of Action
The primary result of the compound’s action is the inhibition of necroptosis, which can prevent cell death. This could potentially have therapeutic effects in diseases where necroptosis is implicated, such as neurodegenerative diseases, myocardial infarction, and certain types of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity
特性
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)14-9-12(10-5-6-10)23-15(25-14)7-8-22-16(26)17-24-11-3-1-2-4-13(11)27-17/h1-4,9-10H,5-8H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFINRRCLIUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

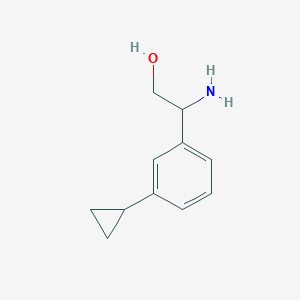
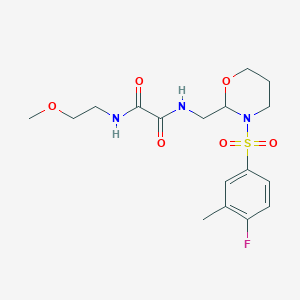
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)
![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)
![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)
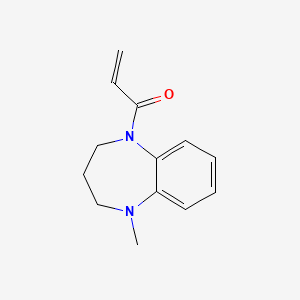

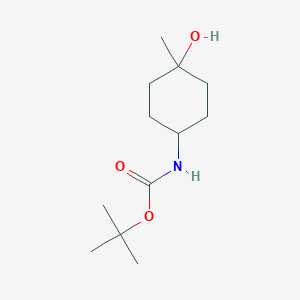
![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
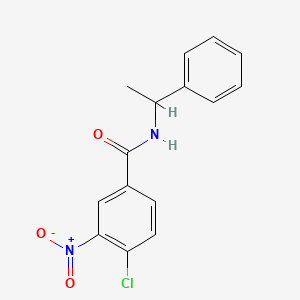
![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)